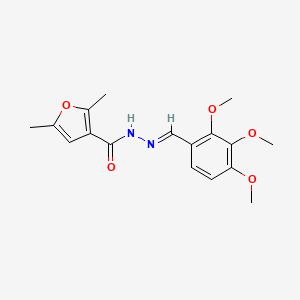
1-(2-methoxyphenyl)-4-(2-methylbenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-(2-methylbenzoyl)piperazine, commonly known as MeOPP, is a chemical compound that belongs to the class of piperazines. It is a psychoactive drug that has been used for scientific research purposes. MeOPP has been found to have potential applications in the field of neuroscience, particularly in the study of the central nervous system.
Wirkmechanismus
MeOPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. It has been found to have a higher affinity for the 5-HT2A receptor than the 5-HT1A receptor. MeOPP has been shown to increase the release of serotonin in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MeOPP has been found to have psychoactive effects in animal studies. It has been shown to induce head-twitch behavior, which is a characteristic behavior associated with the activation of the 5-HT2A receptor. MeOPP has also been found to induce hyperactivity and increase locomotor activity in animals.
Vorteile Und Einschränkungen Für Laborexperimente
MeOPP has several advantages for lab experiments. It has high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the receptor. MeOPP is also relatively easy to synthesize and purify. However, MeOPP has limitations for lab experiments. It has been found to have low solubility in water, which may limit its use in certain experiments. MeOPP has also been found to have a short half-life in the body, which may limit its use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on MeOPP. One potential direction is to study its effects on other serotonin receptors, such as the 5-HT1B and 5-HT2C receptors. Another potential direction is to study its effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, future research could investigate the potential therapeutic applications of MeOPP, particularly in the treatment of mood disorders and anxiety disorders.
Synthesemethoden
MeOPP can be synthesized by the reaction of 1-(2-methoxyphenyl)piperazine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
MeOPP has been used in scientific research to study the central nervous system. It has been found to have potential applications in the field of neuroscience, particularly in the study of serotonin receptors. MeOPP has been used to study the binding affinity of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Eigenschaften
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-7-3-4-8-16(15)19(22)21-13-11-20(12-14-21)17-9-5-6-10-18(17)23-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXGNSDGPGYDJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)
![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)

![methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)
![4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B5591709.png)
![9-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591711.png)
![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)
![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)

![4,6-dichloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5591742.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5591745.png)
![({5-[1-(2,4-dimethylbenzoyl)piperidin-4-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5591750.png)

![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)